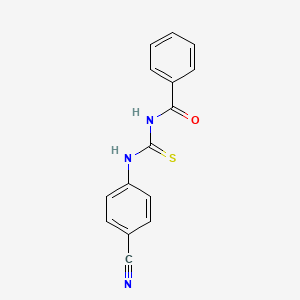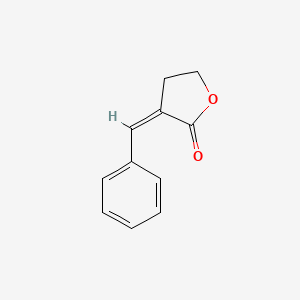![molecular formula C11H12N4O B1268716 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol CAS No. 146998-51-8](/img/structure/B1268716.png)
2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol” is a chemical compound with the CAS Number: 146998-51-8 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Antitumor Properties
1,3,5-Triazines, the class of compounds to which our molecule belongs, have been studied for their antitumor properties. Compounds like hexamethylmelamine and 2-amino-4-morphlino-s-triazine are clinically used to treat lung, breast, and ovarian cancer . The structural similarity suggests that our compound may also be explored for potential antitumor applications.
Aromatase Inhibitory Activity
Recent studies have shown significant aromatase inhibitory activity in 1,3,5-triazines . This is crucial in the treatment of hormone-sensitive breast cancers, where the inhibition of aromatase is a key therapeutic strategy.
Antimicrobial Applications
The triazine structure has been linked to antimicrobial activity. For instance, certain 1,3,5-triazines present potential use as siderophore-mediated drugs, which are important in the fight against microbial infections .
Corticotrophin-Releasing Factor Antagonism
Some triazines have been identified as potent corticotrophin-releasing factor 1 receptor antagonists . This application is significant in the development of treatments for disorders related to stress and anxiety.
Leukotriene Antagonism
Compounds of the triazine class have shown potent activity against leukotriene C4 (LTC4) antagonists, which have a protective effect on HCl.ethanol-induced gastric lesions . This suggests a potential therapeutic application in gastrointestinal disorders.
Trypanosomiasis Treatment
1,3,5-Triazine substituted polyamines have shown in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . This opens up a research avenue for our compound in parasitology and tropical medicine.
Quorum Sensing Inhibition in Biofilms
Compounds with a methylamino group have been studied for their ability to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus . This application is critical in addressing antibiotic resistance and the treatment of persistent infections.
Reactive Oxygen Species Sensing
Derivatives of methylamino phenol have been used in the synthesis of novel fluorescent sensors for reactive oxygen species . This application is important in the field of oxidative stress research and could be a potential area of study for our compound.
Propriétés
IUPAC Name |
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCXDPSVCYANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NC)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425322 |
Source


|
| Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146998-51-8 |
Source


|
| Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)
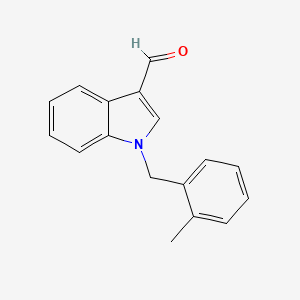
![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)
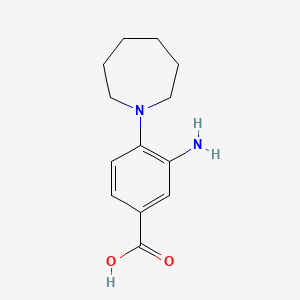

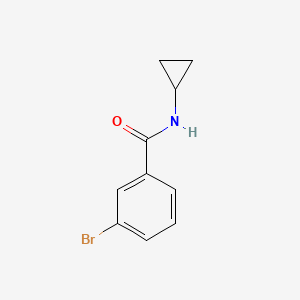


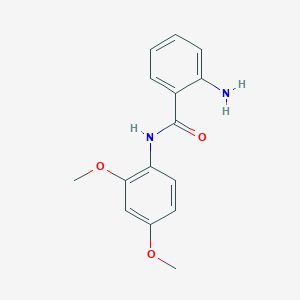
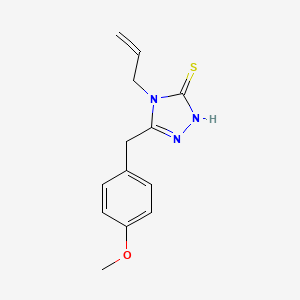
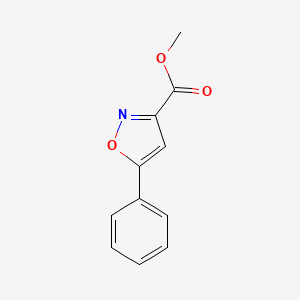
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
